molecular formula C13H24ClNO2 B13464499 Tert-butyl 4-cyclopropylpiperidine-4-carboxylate hydrochloride

Tert-butyl 4-cyclopropylpiperidine-4-carboxylate hydrochloride

Cat. No.: B13464499
M. Wt: 261.79 g/mol
InChI Key: LWBOUDYUQNKPSJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclopropylpiperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclopropylpiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclopropylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-cyclopropylpiperidine-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclopropylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-piperidinecarboxylate hydrochloride
  • Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
  • Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-cyclopropylpiperidine-4-carboxylate hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H24ClNO2

Molecular Weight

261.79 g/mol

IUPAC Name

tert-butyl 4-cyclopropylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H23NO2.ClH/c1-12(2,3)16-11(15)13(10-4-5-10)6-8-14-9-7-13;/h10,14H,4-9H2,1-3H3;1H

InChI Key

LWBOUDYUQNKPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNCC1)C2CC2.Cl

Origin of Product

United States

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